Echitovenine

説明

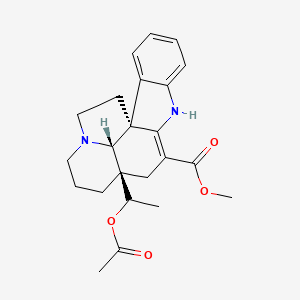

Structure

2D Structure

3D Structure

特性

分子式 |

C23H28N2O4 |

|---|---|

分子量 |

396.5 g/mol |

IUPAC名 |

methyl (1R,12R,19R)-12-(1-acetyloxyethyl)-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C23H28N2O4/c1-14(29-15(2)26)22-9-6-11-25-12-10-23(21(22)25)17-7-4-5-8-18(17)24-19(23)16(13-22)20(27)28-3/h4-5,7-8,14,21,24H,6,9-13H2,1-3H3/t14?,21-,22-,23-/m0/s1 |

InChIキー |

UELNVPGLHDEZFM-PKQGEJGHSA-N |

SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C |

異性体SMILES |

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C |

正規SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C |

製品の起源 |

United States |

Isolation, Purification, and Analytical Characterization Methodologies for Echitovenine

Extraction and Chromatographic Separation Techniques

The initial step in studying Echitovenine involves its extraction from a plant matrix, followed by purification to separate it from a multitude of other phytochemicals. researchgate.net

Preparative chromatography is essential for isolating this compound in sufficient quantities for structural elucidation and further research. The process typically begins with a crude extraction of the plant material using organic solvents. plantarchives.org This crude extract, containing a complex mixture of alkaloids and other metabolites, is then subjected to various chromatographic enrichment steps.

Commonly, open column chromatography is used as a primary fractionation technique. jsmcentral.orgiipseries.org The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system with gradually increasing polarity (gradient elution), for example, starting with a non-polar solvent like hexane (B92381) and progressively adding a more polar solvent like ethyl acetate (B1210297) or methanol. nih.gov Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing compounds with similar profiles. nih.gov

For more efficient and higher-resolution preparative separation of alkaloids, High-Speed Counter-Current Chromatography (HSCCC) can be employed. This all-liquid chromatography technique avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with silica gel chromatography. nih.gov The separation in HSCCC is based on the partitioning of the solute between two immiscible liquid phases, which is particularly suitable for separating structurally similar alkaloids. nih.govnih.gov

Table 1: Overview of Preparative Chromatographic Techniques for Alkaloid Isolation

| Technique | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Open Column Chromatography | Silica Gel, Alumina | Gradient Elution (e.g., Hexane -> Ethyl Acetate -> Methanol) | Initial fractionation and enrichment of crude plant extracts. iipseries.org |

| Flash Chromatography | Silica Gel (smaller particle size) | Isocratic or Gradient Elution under pressure | Faster, higher-resolution separation than traditional column chromatography. iipseries.org |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase of the biphasic system) | High-purity isolation of target alkaloids, avoiding solid support issues. nih.gov |

| Preparative HPLC (Prep-HPLC) | C18, Silica | Isocratic or Gradient Elution | Final purification step to achieve high-purity this compound. iipseries.org |

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the rapid, sensitive, and reliable detection and quantification of indole (B1671886) alkaloids like this compound. nih.gov The UPLC system utilizes columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. upc.edu

For the analysis of this compound, a reversed-phase C18 column is commonly used. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and an organic solvent, such as acetonitrile. nih.govnih.gov

The UPLC system is coupled to a mass spectrometer, frequently a Quadrupole Time-of-Flight (Q-TOF) or a tandem quadrupole (MS/MS) instrument, with an Electrospray Ionization (ESI) source. nih.govmdpi.com ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. ub.edu This method offers excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high accuracy, making it suitable for quantifying this compound in various plant tissues. nih.govnih.gov

Table 2: Typical UPLC-MS Parameters for Indole Alkaloid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Separation of alkaloids based on polarity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid and/or 10 mM Ammonium Acetate | Aqueous component of the mobile phase; additives improve peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting compounds. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns. upc.edu |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Tandem Quadrupole (MS/MS) | Provides high-resolution mass data and fragmentation information for identification and quantification. nih.gov |

Spectroscopic Identification and Structural Confirmation

Once this compound is isolated in a pure form, a suite of spectroscopic techniques is employed to confirm its molecular structure, including its complex stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their electronic environments, while ¹³C NMR reveals the number of unique carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish the structural framework.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule and establishing the pentacyclic ring system. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is vital for determining the stereochemistry. It identifies protons that are close to each other in space, even if they are not directly connected through bonds, allowing for the assignment of the relative configuration of stereocenters. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using a Q-TOF analyzer, provides the accurate mass of the molecular ion. mdpi.com For this compound (C₂₃H₂₈N₂O₄), the expected monoisotopic mass is 396.20491. ebi.ac.uk In positive ESI mode, HRMS would detect the protonated molecule [M+H]⁺ at an m/z of approximately 397.21274. The high accuracy of this measurement allows for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. nih.gov The protonated molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for identification. koreascience.krcore.ac.uk Analysis of these fragmentation pathways provides additional confirmation of the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₂₃H₂₈N₂O₄ nih.gov |

| Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | 396.20491 Da ebi.ac.uk |

| [M+H]⁺ (HRMS) | The m/z of the protonated molecular ion detected in high-resolution ESI-MS. | ~397.21274 |

| MS/MS Fragmentation | Characteristic product ions formed from the precursor ion. | Provides a structural fingerprint for confirmation. koreascience.kr |

This compound is a chiral molecule, possessing multiple stereocenters. Both enantiomeric forms of this compound are reported to occur naturally. ebi.ac.uk Therefore, chiroptical techniques such as optical rotation and electronic circular dichroism (ECD) are indispensable for its enantiomeric characterization and the determination of its absolute configuration. benthamopen.com

Optical Rotation (OR): This technique measures the angle to which a chiral compound in solution rotates the plane of polarized light. researchgate.net The specific rotation [α] is a characteristic physical property. The two enantiomers of this compound will rotate the light by exactly the same magnitude but in opposite directions (+ for dextrorotatory and - for levorotatory). researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots the difference in absorption (Δε) against wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer. The ECD spectrum of the opposing enantiomer will be a perfect mirror image. nih.govmdpi.com Comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers is a powerful method for assigning the absolute configuration of complex natural products. benthamopen.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Minovincinine |

| Hexane |

| Ethyl acetate |

| Methanol |

| Acetonitrile |

| Formic acid |

Elucidation of the Biosynthetic Pathway of Echitovenine

Detailed Enzymatic Steps in (+)-Echitovenine Biosynthesis

Hydroxylation at the C-19 Position: The Role of (+)-Vincadifformine 19-Hydroxylase (V19H)

Substrate Specificity and Catalytic Activity of V19H

The formation of (+)-echitovenine from (+)-vincadifformine involves a critical hydroxylation step catalyzed by (+)-vincadifformine 19-hydroxylase, designated as V19H sci-hub.senih.gov. V19H is a root-specific cytochrome P450 enzyme, exhibiting high amino acid sequence similarity to tabersonine-3-oxygenase (T3O; CYP71D1V1), an enzyme involved in vindoline (B23647) biosynthesis in C. roseus leaves sci-hub.se. V19H catalyzes a regiospecific and stereospecific hydroxylation at the C19 position of (+)-vincadifformine, converting it into (+)-minovincinine sci-hub.senih.govnih.gov. This enzymatic activity is central to establishing the stereochemical identity of the pathway leading to echitovenine. While detailed kinetic parameters (Km, Vmax) for V19H are not extensively detailed in the provided literature, its function is clearly defined by its specific preference for the (+)-enantiomer of vincadifformine (B1218849) sci-hub.senih.govsci-hub.se.

O-Acetylation of Minovincinine: The Role of Minovincinine-O-acetyltransferase (MAT)

Following the hydroxylation of (+)-vincadifformine, the resulting (+)-minovincinine undergoes an O-acetylation reaction to yield (+)-echitovenine. This crucial step is catalyzed by Minovincinine-O-acetyltransferase (MAT) sci-hub.senih.govnih.govsci-hub.seresearchgate.netuniprot.orgebi.ac.uknih.govmpg.deresearchgate.net. MAT belongs to the BAHD family of acyltransferases, a class of enzymes known for catalyzing the acylation of various specialized metabolites using acetyl-CoA as the acetyl group donor mpg.de. The expression of MAT is primarily localized to the cortical cells of the root tip, particularly in hairy roots, and also observed in etiolated seedlings, underscoring its role in root-specific alkaloid biosynthesis uniprot.orgnih.govresearchgate.net.

Substrate Specificity of MAT for (+)-Minovincinine

MAT exhibits a pronounced substrate specificity for the (+)-enantiomer of minovincinine, ensuring the stereoselective formation of (+)-echitovenine sci-hub.senih.govsci-hub.seebi.ac.ukebi.ac.uk. While its primary role is the acetylation of (+)-minovincinine, MAT has also demonstrated a low catalytic efficiency in vitro for the 4-O-acetylation of deacetylvindoline (B137571) ebi.ac.uknih.govresearchgate.net. Furthermore, MAT has been shown to acetylate hörhammericine, converting it to 19-O-acetyl-hörhammericine nih.gov. This broader, albeit less efficient, activity highlights the potential for some promiscuity within acyltransferase enzymes.

Enzymatic Mechanism of O-Acetylation

As an acyltransferase, MAT is presumed to operate via a nucleophilic attack mechanism, transferring an acetyl group from acetyl-CoA to the hydroxyl group at the C19 position of (+)-minovincinine nih.gov. Acyltransferases often involve a ping-pong bi-bi mechanism where the acetyl group is transiently attached to a catalytic residue (e.g., a serine residue) on the enzyme before being transferred to the substrate frontiersin.org. While specific details regarding the catalytic triad (B1167595) or precise reaction intermediates for MAT are not fully elaborated in the current literature, its classification as a BAHD acyltransferase places it within a well-studied family of enzymes involved in secondary metabolite modification mpg.de.

Enantiomer-Specific Branch Pathways Differentiating this compound Biosynthesis

The biosynthesis of monoterpenoid indole (B1671886) alkaloids in C. roseus is characterized by distinct branch pathways that diverge based on the stereochemistry of key intermediates. A common reactive MIA intermediate is processed by separate hydrolases, leading to the formation of aspidosperma skeletons with opposite specific rotations: (+)-vincadifformine and (-)-tabersonine sci-hub.senih.govsci-hub.seebi.ac.ukresearchgate.netebi.ac.uk. This divergence establishes two parallel, enantiomer-specific routes. One pathway, utilizing (+)-vincadifformine, leads to the synthesis of (+)-echitovenine, while the other pathway, stemming from (-)-tabersonine, is responsible for the production of alkaloids such as hörhammericine.

Comparison with (-)-Tabersonine Derived Alkaloid Pathways (e.g., Hörhammericine)

The biosynthetic route leading to hörhammericine, a key alkaloid derived from (-)-tabersonine, contrasts significantly with the this compound pathway. The (-)-tabersonine branch typically involves enzymes such as tabersonine (B1681870) 19-hydroxylase (T19H) and 19-hydroxytabersonine (B1216685) 19-O-acetyltransferase (TAT) to convert (-)-tabersonine into (-)-19-O-acetylhörhammericine sci-hub.seresearchgate.netmpg.deresearchgate.net. In contrast, the pathway to (+)-echitovenine relies on (+)-vincadifformine as the precursor, which is hydroxylated by V19H and subsequently acetylated by MAT sci-hub.senih.govnih.govsci-hub.se. The fundamental difference lies in the stereochemistry of the initial aspidosperma skeleton and the distinct enzymatic machinery that acts upon each enantiomer.

Distinct Enzymatic Machinery for Enantiomeric Specificity

The enantiomeric specificity of the this compound biosynthetic pathway is dictated by the substrate preferences of its key enzymes. V19H specifically targets and hydroxylates (+)-vincadifformine, while MAT selectively acetylates the resultant (+)-minovincinine sci-hub.senih.govsci-hub.seebi.ac.ukebi.ac.uk. This precise enzymatic machinery ensures that the pathway proceeds stereoselectively, leading to the accumulation of (+)-echitovenine. The parallel pathway for hörhammericine utilizes a different set of enzymes (e.g., T19H and TAT) that are specific for the (-)-enantiomers of tabersonine derivatives sci-hub.seresearchgate.netmpg.deresearchgate.net. This divergence in enzymatic machinery is fundamental to producing distinct stereoisomers of alkaloids from common ancestral intermediates.

Compound List

this compound

Minovincinine

(+)-Vincadifformine

(-)-Tabersonine

Hörhammericine

(+)-Minovincinine

(-)-19-Hydroxytabersonine

(-)-19-O-acetylhörhammericine

Vindoline

Catharanthine

Lochnericine

Deacetylvindoline

Subcellular Localization and Compartmentalization of Biosynthetic Enzymes

While the precise subcellular localization of individual enzymes involved in this compound biosynthesis, such as (+)-vincadifformine 19-hydroxylase (V19H) and minovincinine-O-acetyltransferase (MAT), is not extensively detailed in the available literature, it is understood that MIA biosynthesis in Catharanthus roseus is a highly organized process. This organization involves specific cell types and potentially different organelles orchestrating sequential enzymatic reactions researchgate.net. The primary focus of current research has been on the organ-specific expression and function of these enzymes rather than their exact subcellular compartments.

Root-Specific Biosynthesis of this compound

The biosynthesis of this compound is a characteristic feature of Catharanthus roseus roots, where it accumulates as a major O-acetylated MIA sci-hub.seresearchgate.netnsf.govsci-hub.se. This root-specific accumulation is underpinned by the expression patterns of key enzymes. Specifically, (+)-vincadifformine 19-hydroxylase (V19H), a cytochrome P450 enzyme, has been identified as root-specific and is preferentially expressed in root tissues sci-hub.seresearchgate.netsci-hub.se. Similarly, minovincinine-O-acetyltransferase (MAT), the enzyme responsible for the final acetylation step to form this compound, also shows significantly higher expression in roots, confirming its crucial role in the root-specific production of this alkaloid sci-hub.se. This distinct enzymatic machinery and expression profile underscore the compartmentalization of MIA biosynthesis between different plant organs.

Comparison with Leaf-Specific MIA Pathways

The biosynthetic route for this compound in roots is notably distinct from the pathways leading to other major MIAs, such as vindoline, which are synthesized in the leaves of Catharanthus roseus sci-hub.sesci-hub.se. The common precursor for both root and leaf MIA branches originates from O-acetylstemmadenine, which is then processed by different hydrolases to yield aspidosperma skeletons of opposite specific rotations: (+)-vincadifformine for the this compound pathway and (-)-tabersonine for leaf-specific pathways sci-hub.seresearchgate.netsci-hub.se.

A key enzyme in this compound biosynthesis, V19H, is a root-specific cytochrome P450 that shares considerable amino acid sequence similarity with tabersonine-3-oxygenase (T3O; CYP71D1V1). T3O is a leaf-specific enzyme critical for vindoline biosynthesis in C. roseus leaves sci-hub.seresearchgate.netsci-hub.se. This highlights a divergence in enzymatic function and expression between the organs. While T3O is primarily expressed in leaves, V19H is predominantly found in roots sci-hub.se. Furthermore, the acetylation step in this compound formation is catalyzed by MAT, whereas other acetyltransferases might be involved in different MIA pathways in other tissues sci-hub.sempg.de. The pathway leading to this compound is thus an enantiomer-specific branch, utilizing (+)-enantiomers of its precursors, and is clearly differentiated from the parallel (-)-enantiomer-specific pathways found in other plant organs sci-hub.seresearchgate.netsci-hub.se.

Molecular and Genetic Regulation of Echitovenine Biosynthesis

Identification and Cloning of Genes Encoding Biosynthetic Enzymes (e.g., V19H, MAT)

The direct biosynthetic route to echitovenine proceeds from the precursor vincadifformine (B1218849). This conversion involves a two-step enzymatic process. The identification of the genes encoding these enzymes has been a significant advancement, largely achieved through homology-based searches and transcriptomic analysis in MIA-producing plants. nih.gov

The first step is the hydroxylation of vincadifformine at the C19 position. This reaction is catalyzed by vincadifformine 19-hydroxylase (V19H) , a cytochrome P450-dependent monooxygenase. nih.gov The resulting intermediate is minovincinine. Subsequently, an acetyl group is transferred to the hydroxyl group of minovincinine, a reaction catalyzed by minovincinine 19-hydroxy-O-acetyltransferase (MAT) . nih.gov This final step yields this compound. The genes encoding these enzymes have been identified in plants that accumulate these specific alkaloids, and their functions were confirmed through heterologous expression and in vitro assays. nih.govresearchgate.net

| Gene | Enzyme | Enzyme Class | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|---|

| V19H | Vincadifformine 19-hydroxylase | Cytochrome P450 Monooxygenase | Hydroxylation at C19 | Vincadifformine | Minovincinine |

| MAT | Minovincinine 19-hydroxy-O-acetyltransferase | Acyltransferase | Acetylation of 19-hydroxyl group | Minovincinine | This compound |

Transcriptional Control Mechanisms Governing Pathway Gene Expression

The expression of MIA biosynthetic genes, including V19H and MAT, is intricately regulated by a network of transcription factors (TFs). These regulatory proteins bind to specific motifs in the promoter regions of pathway genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli, such as jasmonate signaling. researchgate.netnih.gov

Several families of transcription factors are known to be master regulators of the MIA pathway.

APETALA2/Ethylene-Responsive Factor (AP2/ERF) Family : In C. roseus, the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) TFs are well-characterized activators. nih.gov ORCA2 and ORCA3, for instance, are induced by jasmonic acid and bind to the promoters of key pathway genes like Tryptophan decarboxylase (TDC) and Strictosidine synthase (STR), which are upstream of this compound biosynthesis. nih.gov It is understood that these TFs orchestrate the expression of large sets of pathway genes.

Basic Helix-Loop-Helix (bHLH) Family : The bHLH transcription factor CrMYC2 is a central regulator in the jasmonate signaling cascade that induces MIA biosynthesis. dtu.dk It acts upstream of the ORCA TFs. nih.gov Other bHLH factors, such as BIS1 (bHLH Iridoid Synthesis 1) and BIS2, specifically regulate the iridoid branch of the MIA pathway, which produces secologanin, a crucial precursor for all MIAs. nih.gov

WRKY Family : Members of the WRKY family of TFs have also been identified as regulators. For example, CrWRKY1 in C. roseus can bind to the promoter of the TDC gene, influencing the supply of the tryptamine (B22526) precursor. mdpi.com

This hierarchical network of TFs allows the plant to coordinate the expression of the entire biosynthetic pathway, ensuring that the necessary enzymes for producing complex alkaloids like this compound are present when needed.

| Transcription Factor Family | Example(s) | Known Role in MIA Pathway Regulation |

|---|---|---|

| AP2/ERF | ORCA2, ORCA3, ORCA4, ORCA5 | Positive regulators, often jasmonate-responsive, activating upstream pathway genes like TDC and STR. nih.govfrontiersin.org |

| bHLH | CrMYC2, BIS1, BIS2 | Master regulators in the jasmonate signaling pathway; CrMYC2 activates ORCAs, while BIS factors regulate the iridoid precursor branch. nih.govdtu.dk |

| WRKY | CrWRKY1 | Modulates expression of key upstream genes such as TDC. mdpi.com |

Analysis of Gene Co-expression Networks Relevant to this compound Production

The elucidation of complex biosynthetic pathways like that of this compound has been greatly accelerated by transcriptomics and the analysis of gene co-expression networks. nih.gov This approach is based on the "guilt-by-association" principle: genes that are involved in the same metabolic pathway are often transcribed at the same time and in the same tissues, resulting in highly correlated expression patterns. plos.org

By generating large-scale RNA-sequencing (RNA-seq) data from different organs (e.g., roots, leaves) and under various conditions (e.g., with or without elicitor treatment), researchers can build co-expression networks. nih.gov In these networks, genes are represented as nodes, and the correlations in their expression levels are represented as edges connecting them. When a new gene is discovered, its function can be predicted by examining the known functions of the genes it is co-expressed with. This strategy has been successfully applied in Vinca minor to identify candidate genes for missing steps in its specific MIA pathways. nih.govnih.gov For example, by identifying genes that are strongly co-expressed with known MIA pathway genes (like V19H), researchers can pinpoint novel candidates for other hydroxylases, acetyltransferases, or transporters involved in the biosynthesis and trafficking of this compound and related compounds.

Biotechnological Tools for Pathway Elucidation and Modulation

A suite of powerful biotechnological tools is employed to functionally characterize the genes identified through sequencing and co-expression analysis, and to engineer the pathway for enhanced production of valuable compounds.

Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse genetics technique used to determine gene function in plants. nih.gov The method utilizes a modified plant virus to carry a small fragment of a target host gene. longdom.org When the plant is infected, its natural defense mechanism against viruses is triggered. This defense, known as post-transcriptional gene silencing (PTGS), recognizes the viral RNA (including the host gene fragment) and degrades it, along with the plant's own endogenous mRNA for that gene. mdpi.comnih.gov

This targeted knockdown of gene expression results in a loss-of-function phenotype that can be analyzed. longdom.org To confirm the function of a candidate gene like V19H, researchers would silence it using VIGS in an this compound-producing plant. A subsequent decrease in the accumulation of this compound and a potential buildup of its precursor, vincadifformine, would provide strong evidence for the gene's role in the pathway. mdpi.com

Conversely, overexpression is used to validate gene function by observing a gain-of-function effect. pnas.org In this approach, a candidate gene is placed under the control of a strong, constitutive promoter (such as the Cauliflower Mosaic Virus 35S promoter) and introduced into the plant or a heterologous system like Nicotiana benthamiana (for transient expression) or yeast. researchgate.net

If a gene truly encodes a specific biosynthetic enzyme, its overexpression should lead to an increased production of the corresponding metabolic product, provided the necessary precursors are available. pnas.org For instance, overexpressing MAT in a system that produces minovincinine would be expected to significantly boost the final yield of this compound, thus confirming the enzyme's function. This strategy is crucial not only for validating gene function but also as a metabolic engineering approach to enhance alkaloid production. researchgate.net

The production of complex MIAs like this compound in native plants is often very low, limiting their potential for large-scale applications. nih.gov A major bottleneck is frequently the limited availability of the upstream precursors tryptamine and secologanin, which combine to form strictosidine, the universal precursor to all MIAs. mdpi.combiocyclopedia.com

Metabolic engineering and synthetic biology offer promising solutions to this problem. semanticscholar.org Researchers are working to reconstruct the early parts of the MIA pathway in microbial hosts, such as baker's yeast (Saccharomyces cerevisiae). unb.ca By introducing the plant genes necessary to produce tryptamine and secologanin, and then strictosidine, these engineered microbes can serve as sustainable "green factories" for these key precursors. mdpi.com These precursors can then be supplied to plant cell cultures or potentially used in downstream pathways reconstructed in the same microbe to produce a diverse array of alkaloids. Fortifying multiple steps by overexpressing several biosynthetic genes or manipulating regulatory genes that control the entire pathway are also key strategies for increasing the metabolic flux towards desired compounds. pnas.org

Chemical Synthesis and Semisynthesis of Echitovenine and Analogues

Total Synthetic Approaches for Echitovenine

A total synthesis of this compound would represent a significant achievement in organic synthesis, requiring precise control over multiple stereocenters and the construction of a complex polycyclic framework. The strategies discussed below are based on the successful syntheses of its immediate precursors.

The synthesis of complex indole (B1671886) alkaloids like this compound is fraught with challenges, primarily stemming from their intricate molecular architectures. These challenges and the innovative strategies developed to overcome them are central to the field of natural product synthesis.

Key Challenges:

Stereochemical Complexity: Aspidosperma alkaloids possess multiple contiguous stereocenters, including quaternary carbons, which demand highly stereoselective reactions to control the relative and absolute stereochemistry.

Polycyclic Framework: The construction of the fused and bridged ring systems requires robust and efficient cyclization strategies.

Functional Group Compatibility: The presence of various functional groups necessitates the use of mild and selective reagents throughout the synthetic sequence.

Prominent Synthetic Strategies:

In recent years, several powerful strategies have emerged to address these challenges, with a strong emphasis on efficiency and elegance. These include:

Enantioselective Catalysis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern asymmetric synthesis, enabling the production of single enantiomers of complex molecules.

Divergent Synthesis: This strategy involves the synthesis of a common intermediate that can be elaborated into a variety of structurally related natural products. This is particularly valuable for creating libraries of analogues for biological screening.

The total synthesis of (+)-vincadifformine, the direct precursor to this compound, has been a proving ground for these strategies. For instance, various approaches have utilized cascade reactions to rapidly assemble the core structure.

| Synthetic Strategy | Key Features | Reference Compound(s) |

| Cascade Reactions | Rapid construction of polycyclic systems in a single step. | (+)-Vincadifformine, (±)-Aspidospermidine |

| Enantioselective Catalysis | Control of absolute stereochemistry using chiral catalysts. | (+)-Vincadifformine |

| Divergent Synthesis | A common intermediate leads to multiple analogues. | Aspidosperma Alkaloid Analogues |

As the biosynthesis of (+)-echitovenine is known to be enantiospecific, any total synthesis must address the challenge of producing the correct enantiomer. nih.govresearchgate.net The stereoselective synthesis of the precursor, (+)-vincadifformine, has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. These established methods for controlling the stereochemistry of the Aspidosperma core would be directly applicable to a future total synthesis of this compound.

A hypothetical enantioselective synthesis of (+)-echitovenine would likely involve the asymmetric synthesis of a key chiral intermediate, which would then be elaborated to the final product, ensuring the correct absolute configuration of all stereocenters.

Semisynthetic Derivatization of this compound Precursors

Given the availability of (+)-vincadifformine from natural sources or through total synthesis, a semisynthetic approach to this compound is a highly plausible strategy. This approach would mimic the final steps of the biosynthetic pathway. nih.govresearchgate.net

The key transformations required would be:

Hydroxylation at C19: The introduction of a hydroxyl group at the C19 position of (+)-vincadifformine would yield (+)-minovincinine. This transformation is challenging due to the need for high regioselectivity. Directed C-H oxidation methodologies or biomimetic approaches using model enzyme systems could be explored.

Acetylation of the C19-hydroxyl group: The subsequent acetylation of the newly introduced hydroxyl group on (+)-minovincinine would complete the synthesis of (+)-echitovenine. This step is generally straightforward and can be achieved using standard acetylating agents.

While a detailed chemical procedure for this specific semisynthesis has not been published, the individual reactions are well-precedented in organic chemistry.

Design and Synthesis of Structurally Related Analogues for Research Purposes

The synthesis of analogues of complex natural products is crucial for understanding their structure-activity relationships (SAR) and for developing new therapeutic agents. nih.govsemanticscholar.org The Aspidosperma alkaloid scaffold provides a rich platform for the design and synthesis of novel analogues.

Strategies for generating structural diversity include:

Modification of Existing Functional Groups: Altering the ester, indole, or other functional groups present in the vincadifformine (B1218849) core can lead to a wide range of new compounds.

Introduction of New Substituents: The aromatic ring of the indole nucleus is a common site for the introduction of various substituents to probe their effect on biological activity.

Skeletal Rearrangements: Chemical manipulation of the polycyclic core can lead to novel scaffolds with potentially different biological profiles.

The synthesis of such analogues often employs the same powerful synthetic methodologies used in the total synthesis of the parent natural products, such as cross-coupling reactions and late-stage functionalization techniques.

Structural Activity Relationship Sar Studies and Molecular Interactions

Influence of the Aspidosperma Skeleton on Molecular Interactions

The Aspidosperma skeleton is a defining feature of echitovenine, characterized by a pentacyclic ring system. This rigid, three-dimensional structure is fundamental to the biological activity of this class of alkaloids, which includes antitumor, antimalarial, and anti-inflammatory properties. nih.govscispace.comnih.gov The complex arrangement of the rings creates a distinct shape that allows for specific interactions with biological macromolecules.

The biological activities observed for the species of Aspidosperma have been attributed to the indole (B1671886) alkaloids they contain. scispace.com The compact and polycyclic nature of the Aspidosperma framework, which includes an indole or indoline (B122111) moiety, is a key determinant in its molecular interactions. researchgate.net This core structure is biosynthetically derived from tryptophan and secologanin. mit.edu The indole nucleus, in particular, is a common feature in many pharmacologically active compounds and is known to interact with a variety of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.netnih.gov

Role of Specific Substituents (e.g., O-acetylation, Hydroxylations) on Biological Activity Profiles (preclinical mechanistic, not efficacy)

The biological activity of Aspidosperma alkaloids is not solely determined by the core skeleton but is also significantly modulated by the presence and nature of various substituents. This compound possesses an O-acetyl group at position 20, a feature that can profoundly influence its physicochemical properties and, consequently, its biological activity.

O-acetylation can alter a molecule's lipophilicity, membrane permeability, and metabolic stability. In many natural products, acetylation is a critical step in their biosynthesis and can enhance their biological effects. nih.gov For instance, the acetylation of flavonoids has been shown to improve their uptake and metabolic stability in cells, leading to enhanced pro-apoptotic activity compared to the unmodified compounds. While direct studies on this compound are limited, it is plausible that the O-acetyl group plays a similar role in modulating its activity.

Hydroxylations are another common modification on the Aspidosperma skeleton that can impact biological activity. Cytochrome P450 enzymes are known to catalyze hydroxylation reactions on various positions of the aspidosperma alkaloid scaffold. researchgate.net The introduction of hydroxyl groups can create new points for hydrogen bonding with target proteins, thereby altering binding affinity and specificity. While this compound itself is O-acetylated, its biosynthetic precursors likely undergo hydroxylation, and the position of these hydroxylations can be critical for subsequent enzymatic reactions and the final biological profile of the molecule.

The following table summarizes the influence of common substituents on the biological activity profiles of related alkaloids, providing a basis for understanding the potential role of substituents in this compound.

| Substituent | General Effect on Physicochemical Properties | Potential Impact on Preclinical Mechanistic Activity |

| O-acetylation | Increases lipophilicity, may alter metabolic stability | Can enhance cell permeability and interaction with hydrophobic binding pockets. May act as a prodrug moiety, being hydrolyzed to an active hydroxylated form. |

| Hydroxylation | Increases hydrophilicity, provides hydrogen bonding capabilities | Can introduce key interactions with polar residues in a target's active site, potentially increasing binding affinity and specificity. |

| Methoxylation | Increases lipophilicity compared to hydroxyl group | Can influence binding through steric and electronic effects within a receptor pocket. |

| N-methylation | Affects basicity and steric hindrance around the nitrogen atom | Can alter receptor binding affinity and selectivity. |

Comparative Analysis of Enantiomeric Forms in Biological Systems

Many Aspidosperma alkaloids are chiral molecules, existing as enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have distinct biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. caltech.edursc.org This enantioselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind one enantiomer over the other.

The synthesis of Aspidosperma alkaloids often focuses on enantioselective methods to obtain a single, desired enantiomer. nih.govacs.orgresearchgate.net While specific comparative studies on the enantiomers of this compound are not extensively documented in the available literature, the general principles of stereochemistry in drug action strongly suggest that the biological activity of this compound would be stereospecific. The spatial arrangement of the atoms in the pentacyclic skeleton and the orientation of its substituents would be critical for its interaction with a chiral biological target. Any variation in this three-dimensional structure, as seen in its enantiomer, would likely lead to a different or diminished biological response.

Ligand-Target Interactions: Hypothetical Models (if relevant to the class, not specific efficacy)

While the specific molecular targets of this compound are not well-defined, we can hypothesize about its potential ligand-target interactions based on studies of other Aspidosperma alkaloids. As a class, these compounds have been shown to interact with a range of biological targets, including enzymes and receptors.

One hypothetical model of interaction could involve the indole nitrogen of the Aspidosperma skeleton acting as a hydrogen bond donor or acceptor. The aromatic nature of the indole ring could also facilitate pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Molecular docking studies of the Aspidosperma alkaloid hecubine (B161950) with the TREM2 receptor have provided a plausible interaction model. nih.gov In this model, hecubine forms hydrogen bonds with aspartic acid and phenylalanine residues within the binding pocket of TREM2. nih.gov Given the structural similarity, it is conceivable that this compound could engage in similar interactions with its biological targets. The O-acetyl group of this compound could also play a role, potentially interacting with hydrophobic regions of a binding site or forming weaker hydrogen bonds.

The following table outlines a hypothetical model of interactions for an Aspidosperma alkaloid like this compound with a protein target.

| Structural Feature of this compound | Potential Type of Interaction | Corresponding Amino Acid Residues in Target Protein |

| Indole N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Indole Aromatic Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Pentacyclic Alkane Skeleton | Van der Waals / Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| O-Acetyl Group (Carbonyl Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| O-Acetyl Group (Methyl) | Hydrophobic Interaction | Alanine, Valine, Leucine |

These hypothetical models, derived from the broader class of Aspidosperma alkaloids, provide a framework for understanding the potential molecular interactions of this compound. Further experimental studies, including co-crystallization with target proteins and detailed SAR analyses of synthetic analogues, are necessary to validate these hypotheses and fully elucidate the molecular basis of this compound's biological activity.

Molecular and Cellular Mechanisms of Action of Echitovenine Preclinical Research Focus, Non Efficacy

Investigation of Cellular Targets and Pathways (if specific to Echitovenine or its direct class)

Direct cellular targets and specific signaling pathways modulated by this compound have not yet been extensively elucidated in published preclinical research. The majority of scientific inquiry has concentrated on the upstream biochemical events that lead to its formation within the plant. The biosynthesis of (+)-echitovenine occurs through a distinct, enantiomer-specific branch of the complex monoterpenoid indole (B1671886) alkaloid (MIA) pathway in C. roseus roots. nih.gov This pathway's specificity suggests that the enzymes involved are highly selective for the precursors of (+)-echitovenine, distinguishing it from parallel pathways that produce other alkaloids. nih.gov

Modulation of Intracellular Signaling Cascades (if elucidated at a molecular level)

There is currently a lack of direct evidence from preclinical studies detailing the modulation of specific intracellular signaling cascades by this compound. Research has primarily focused on the molecular mechanisms of its own biosynthesis rather than its downstream effects on cellular signaling. The formation of (+)-echitovenine is the result of a precise, three-step enzymatic cascade. nih.gov This process begins with the conversion of a common MIA intermediate into (+)-vincadifformine by a specific hydrolase. nih.gov This initial step is critical as it dictates the specific stereochemistry of the resulting alkaloid.

In Vitro Biochemical and Cell-Based Assays for Mechanistic Characterization

The mechanistic characterization of this compound at the molecular level is best understood through the biochemical assays that have been used to identify and characterize the enzymes responsible for its synthesis.

Cellular Growth or Differentiation Studies (mechanistic, not anti-cancer efficacy)

To date, there are no specific preclinical studies that have investigated the mechanistic effects of this compound on cellular growth or differentiation. Research has been concentrated on the elucidation of its biosynthetic pathway within the plant cells of Catharanthus roseus.

Advanced Research Methodologies and Future Perspectives

Omics Technologies in Echitovenine Research

Omics technologies, including transcriptomics and metabolomics, are instrumental in dissecting the biosynthetic pathways of plant secondary metabolites like this compound. Transcriptomic analyses, particularly RNA sequencing, have been pivotal in identifying key enzymes involved in this compound biosynthesis. For instance, studies have utilized transcriptomic data to identify genes such as vincadifformine (B1218849) 19-hydroxylase (V19H) and minovincinine-O-acetyltransferase (MAT), which are crucial for the conversion of vincadifformine to minovincinine and subsequently to this compound, respectively frontiersin.orgebi.ac.uknih.govsci-hub.seresearchgate.netmdpi.comnih.govresearchgate.netuniprot.orgscholaris.caresearchgate.netnih.govresearchgate.net. These analyses often involve comparing gene expression patterns across different plant tissues or under various treatment conditions to pinpoint genes actively involved in alkaloid production frontiersin.org. Metabolomics, on the other hand, provides a comprehensive snapshot of all metabolites present in a biological sample, allowing researchers to identify and quantify this compound and its related precursors or byproducts. This approach is vital for understanding flux through metabolic pathways and for identifying novel intermediates or regulatory molecules nih.govresearchgate.netuniversiteitleiden.nl. The integration of transcriptomic and metabolomic data offers a powerful systems biology approach to gain a holistic understanding of this compound metabolism healthinformaticsjournal.comscispace.comoup.com.

Chemoenzymatic Approaches for Novel this compound Derivatives

Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, hold significant promise for generating novel this compound derivatives. By leveraging the high specificity and efficiency of enzymes, researchers can perform targeted modifications on this compound or its biosynthetic precursors. For example, enzymes like tabersonine (B1681870) 19-hydroxylase (T19H) and minovincinine-O-acetyltransferase (MAT), or tabersonine-derivatives acetyltransferase (TAT), have been characterized for their roles in the acetylation and hydroxylation steps leading to this compound and related compounds ebi.ac.ukuniprot.orgscholaris.caresearchgate.netoup.commpg.denih.govuea.ac.uk. The ability to express these enzymes heterologously, such as in Saccharomyces cerevisiae (yeast), allows for the in vitro synthesis of this compound and the creation of libraries of structurally related compounds by mixing different enzymatic modules oup.commpg.de. This combinatorial synthesis approach is key to exploring new chemical space and discovering derivatives with potentially enhanced or novel biological activities.

In Silico Modeling for Structure-Function Prediction

Computational approaches, including in silico modeling, are increasingly employed to predict the structure-function relationships of this compound and its biosynthetic enzymes. Molecular docking studies can predict how enzymes interact with their substrates, aiding in the identification of key residues responsible for catalytic activity and substrate specificity scholaris.canih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate chemical structure with biological activity, guiding the design of new derivatives with desired properties. Furthermore, computational analysis of protein sequences and structures can help in identifying novel enzymes involved in this compound biosynthesis by comparing them to known enzymes with similar functions nih.gov. These in silico methods are cost-effective and accelerate the discovery process by prioritizing experimental validation.

Remaining Knowledge Gaps in this compound Biosynthesis and Mechanism

Despite significant progress, several knowledge gaps persist regarding this compound biosynthesis and its precise mechanism of action. While key enzymes like V19H and MAT have been identified, the complete set of enzymes and regulatory factors governing the entire pathway, particularly the early steps leading to vincadifformine and the precise control of stereochemistry, are not fully elucidated ebi.ac.uknih.govnih.govresearchgate.net. The precise compartmentalization and transport of intermediates within plant cells also remain areas requiring further investigation researchgate.net. Additionally, the specific biological roles and detailed molecular mechanisms by which this compound exerts its effects within the plant or in potential therapeutic contexts are not yet fully understood healthinformaticsjournal.com.

Potential for Biosynthetic Pathway Engineering for Academic Research Applications

The detailed understanding of this compound's biosynthetic pathway opens up significant opportunities for metabolic engineering, particularly for academic research applications. By reconstituting the pathway in heterologous hosts like yeast or bacteria, researchers can generate this compound and its analogs under controlled laboratory conditions, facilitating in-depth biochemical and structural studies oup.commpg.defrontiersin.org. Genetic engineering techniques, such as CRISPR/Cas9, can be applied to manipulate the pathway in C. roseus itself, allowing for precise investigations into gene function and regulatory mechanisms frontiersin.org. This engineering capability is invaluable for academic research, enabling the production of isotopically labeled this compound for mechanistic studies or the creation of specific mutants to probe pathway dynamics. Furthermore, the engineered pathways can serve as platforms for discovering novel enzymes with unique catalytic activities, contributing to the broader field of synthetic biology and natural product discovery.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。